molecular formula C7H16ClN B7450817 (3-Ethylcyclobutyl)methanamine hydrochloride

(3-Ethylcyclobutyl)methanamine hydrochloride

Cat. No.: B7450817
M. Wt: 149.66 g/mol
InChI Key: JVCLYZRZHKMAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Ethylcyclobutyl)methanamine hydrochloride ( 2408963-02-8) is a high-purity chemical building block featuring a cyclobutane ring core, a structure of significant interest in modern medicinal chemistry and organic synthesis . The compound's molecular formula is C 7 H 16 ClN, with a molecular weight of 149.66 . Its structure, which incorporates an ethyl side chain and a primary amine functional group, makes it a valuable scaffold for constructing more complex molecules. The amine group, often handled and stored as a stable hydrochloride salt for convenience, is a common reactive center for forming amides, sulfonamides, and imines, facilitating its integration into diverse compound libraries . This compound is primarily used in pharmaceutical research and development as a key intermediate. Cyclobutane-containing structures are increasingly explored in drug discovery due to their potential to improve the physicochemical and metabolic properties of lead compounds . The unsymmetrical nature of the (3-Ethylcyclobutyl)methanamine core allows for the synthesis of complex, three-dimensional targets, mimicking the structural complexity found in natural products . Researchers leverage this scaffold in areas such as C–H functionalization logic to access challenging cyclobutane architectures that are difficult to prepare via traditional methods like [2+2] photocycloaddition . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-ethylcyclobutyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-6-3-7(4-6)5-8;/h6-7H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCLYZRZHKMAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 3 Ethylcyclobutyl Methanamine Hydrochloride and Its Derivatives

Reactivity Governed by the Cyclobutane (B1203170) Ring System

The four-membered carbocyclic ring of (3-Ethylcyclobutyl)methanamine is a source of significant inherent reactivity. Unlike more stable five- and six-membered rings, cyclobutane derivatives are prone to reactions that alleviate their intrinsic strain. baranlab.org

Influence of Ring Strain on Cyclobutane Reactivity

The reactivity of the cyclobutane ring is largely a consequence of its significant ring strain, which is a combination of angle strain and torsional strain. wikipedia.org In an ideal sp³ hybridized carbon atom, the bond angles are 109.5°. masterorganicchemistry.comlibretexts.org However, the internal C-C-C bond angles in cyclobutane are constrained to approximately 88°, a significant deviation that creates substantial angle strain (also known as Baeyer strain). wikipedia.orglibretexts.org

In addition to angle strain, cyclobutane also suffers from torsional strain (or Pitzer strain) due to the eclipsing of hydrogen atoms on adjacent carbon atoms. masterorganicchemistry.comlibretexts.org Although the ring puckers slightly into a folded conformation to reduce some of this strain, it remains a high-energy system. wikipedia.orgmasterorganicchemistry.com This stored potential energy, known as ring strain energy, makes the molecule less stable and its C-C bonds more susceptible to cleavage compared to acyclic or larger ring alkanes. wikipedia.orgmasterorganicchemistry.compharmaguideline.com The total ring strain for cyclobutane is approximately 26.3 kcal/mol. wikipedia.org This inherent instability is a primary driving force for many of the reactions that cyclobutane derivatives undergo. masterorganicchemistry.comnih.gov

Comparison of Ring Strain in Small Cycloalkanes

CycloalkaneRing Strain (kcal/mol)Internal C-C-C Angle
Cyclopropane27.6 masterorganicchemistry.com60° wikipedia.orglibretexts.org
Cyclobutane26.3 wikipedia.orgmasterorganicchemistry.com~88° wikipedia.org
Cyclopentane6.2~105°
Cyclohexane0.1~109.5°

Mechanistic Studies of Ring Opening Reactions

The strain within the cyclobutane ring facilitates a variety of ring-opening reactions under different conditions, including thermal, catalytic, and photochemical methods. researchgate.net A classic example is the thermal decomposition of cyclobutane, which cleaves to form two ethylene (B1197577) molecules. arxiv.org Theoretical and experimental studies have shown this process often proceeds through a biradical mechanism, where the initial step is the homolytic cleavage of a C-C bond to form a tetramethylene biradical intermediate. arxiv.org

Catalytic hydrogenation is another pathway for ring opening. While more difficult than for the highly strained cyclopropane, cyclobutane can be hydrogenated to butane (B89635) using catalysts like nickel or platinum at elevated temperatures. pharmaguideline.com The reaction involves the cleavage of a carbon-carbon bond and the addition of hydrogen.

Furthermore, cyclobutane rings can be opened through metathesis reactions. Ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutene (B1205218) derivatives, for example, can yield γ,δ-unsaturated aldehydes. nih.gov While (3-Ethylcyclobutyl)methanamine is saturated, related methodologies targeting C-C single bonds can be envisioned. The driving force for these reactions is often the release of ring strain. nih.gov Mechanistically, these transformations can involve complex intermediates, such as in tandem reactions where a ring-opening is followed by an intramolecular cycloaddition. nih.gov

Skeletal Rearrangements and Ring Expansions of Cyclobutane Derivatives

The high strain energy of the cyclobutane ring makes it a versatile substrate for skeletal rearrangements and ring expansions, often leading to the formation of more stable five-membered (cyclopentane) or six-membered (cyclohexane) rings. researchgate.netnih.gov These transformations are frequently catalyzed by acids or transition metals and can proceed through cationic intermediates. researchgate.netnih.gov

For instance, acid-catalyzed rearrangement of cyclobutanol (B46151) derivatives can lead to ring-expanded products like cyclopentanones. nih.govresearchgate.net A common mechanism is a pinacol-type rearrangement, which involves the formation of a carbocation followed by a 1,2-alkyl shift. nih.gov In the context of (3-Ethylcyclobutyl)methanamine, if the amine group were transformed into a good leaving group or if a carbocation were generated adjacent to the ring, a similar rearrangement could be induced. Such rearrangements are valuable in organic synthesis for constructing complex molecular skeletons from readily available four-membered rings. researchgate.net

Reactions Involving the Primary Amine Functional Group

The aminomethyl group (-CH₂NH₂) in (3-Ethylcyclobutyl)methanamine is a primary amine, which imparts characteristic nucleophilic and basic properties to the molecule.

Nucleophilic Characteristics and Derivatization Potential

All amines possess a lone pair of electrons on the nitrogen atom, making them effective nucleophiles. chemguide.co.uklibretexts.org This lone pair can attack electron-deficient centers, leading to the formation of new bonds. The primary amine in (3-Ethylcyclobutyl)methanamine can react with a wide range of electrophiles.

Common reactions driven by the amine's nucleophilicity include:

Alkylation: Reaction with alkyl halides (R-X) to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. libretexts.orgmsu.edu This reaction can be complex as the product amine is often more nucleophilic than the starting material, potentially leading to multiple alkylations. msu.edumasterorganicchemistry.com

Acylation: Violent reaction with acyl chlorides (R-COCl) or a slower reaction with acid anhydrides ((R-CO)₂O) to form stable N-substituted amides. chemguide.co.uklibretexts.org This is a common method for protecting the amine group or for synthesizing amide derivatives.

Reaction with Carbonyls: Nucleophilic addition to aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced in a process known as reductive amination. almerja.com

The reactivity of the amine allows for extensive derivatization, which is useful for chemical analysis and for modifying the molecule's properties. rsc.org Reagents like 1,2-naphthoquinone-4-sulfonate (NQS) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are used to create derivatives that can be analyzed by techniques such as HPLC. rsc.org

Common Nucleophilic Reactions of Primary Amines

ElectrophileReaction TypeProduct Functional Group
Alkyl Halide (R-X)Alkylation (SN2)Secondary/Tertiary Amine, Quaternary Ammonium Salt libretexts.orgmsu.edu
Acyl Chloride (R-COCl)AcylationN-Substituted Amide chemguide.co.uk
Acid Anhydride ((RCO)₂O)AcylationN-Substituted Amide libretexts.org
Aldehyde/KetoneNucleophilic AdditionImine (Schiff Base) almerja.com

Functional Group Interconversions and Further Transformations

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comfiveable.me The primary amine of (3-Ethylcyclobutyl)methanamine can be converted into a variety of other functional groups, expanding its synthetic utility.

Key interconversions include:

Amine to Amide: As mentioned, acylation converts the amine to an amide. This transformation is significant because amides are generally less reactive and less basic than amines. msu.edualmerja.com The amide can then be reduced back to an amine (often a secondary or tertiary one depending on the acyl group) using strong reducing agents like LiAlH₄. almerja.com

Reductive Amination: This two-step process, which involves forming an imine from an aldehyde or ketone followed by reduction, is a powerful method for forming secondary or tertiary amines. almerja.comyoutube.com

Conversion from other groups: Synthetically, the primary amine itself can be formed from other functional groups. Common precursors include the reduction of nitro compounds, nitriles, or amides. solubilityofthings.comfiveable.me For instance, a synthetic route to (3-Ethylcyclobutyl)methanamine might involve the reduction of (3-ethylcyclobutyl)carbonitrile.

These transformations allow chemists to manipulate the molecule's structure, enabling the construction of more complex derivatives while leveraging the unique properties of the cyclobutane scaffold. solubilityofthings.com

Investigation of Reaction Mechanisms with Cyclobutane-Containing Amine Precursors and Analogues

The fundamental mechanism of amide bond formation involving a primary amine like (3-Ethylcyclobutyl)methanamine follows a nucleophilic acyl substitution pathway. The specifics of the mechanism are dependent on the method of carboxylic acid activation.

Mechanism with Coupling Reagents (e.g., Carbodiimides):

Activation of Carboxylic Acid: The coupling reagent, for instance EDC, reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is a much better electrophile than the free carboxylic acid.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of (3-Ethylcyclobutyl)methanamine attacks the carbonyl carbon of the O-acylisourea intermediate. This forms a tetrahedral intermediate.

Proton Transfer and Collapse of Intermediate: A proton transfer occurs, followed by the collapse of the tetrahedral intermediate. This results in the formation of the amide bond and the release of a urea (B33335) byproduct (in the case of carbodiimide (B86325) reagents).

The presence of the 3-ethylcyclobutyl group is not expected to significantly alter this fundamental mechanism electronically. However, the steric bulk of the cyclobutane ring and the ethyl substituent may influence the rate of reaction compared to a less hindered primary amine. The flexibility of the methylene (B1212753) spacer between the cyclobutane ring and the amine nitrogen mitigates some of this steric hindrance, allowing for relatively efficient access to the reactive center.

Mechanism with Acyl Chlorides:

The reaction with an acyl chloride is a more straightforward nucleophilic acyl substitution:

Nucleophilic Attack: The primary amine acts as a nucleophile and attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final amide product and the hydrochloride salt of the base.

Studies on the acylation of various aminomethylcyclobutanes and related structures indicate that the cyclobutane moiety is generally robust under these conditions and does not typically undergo ring-opening or rearrangement reactions. The primary determinant of reactivity is the nucleophilicity of the amine, which is characteristic of a primary alkylamine in the case of (3-Ethylcyclobutyl)methanamine.

Computational and Theoretical Investigations of Cyclobutane Containing Amines

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and conformational preferences of molecules like (3-Ethylcyclobutyl)methanamine hydrochloride. These calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles with a high degree of accuracy.

The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to relieve ring strain. researchgate.net This puckering is a central feature of its structure. For a substituted cyclobutane, the substituents can occupy either axial or equatorial positions, analogous to the chair conformation of cyclohexane. Computational studies on substituted cyclobutanes have shown that the puckering of the ring is influenced by the nature and position of the substituents. nih.gov

In the case of this compound, the ethyl and aminomethyl groups are attached to the cyclobutane ring. The protonated amine group, in the form of a hydrochloride salt, will also influence the electronic distribution and geometry of the molecule. DFT calculations can be used to determine the most stable conformation by comparing the energies of different possible arrangements of the substituents. Generally, bulky substituents prefer to occupy the equatorial position to minimize steric hindrance. nih.gov

Below is a table of representative geometric parameters for a puckered ethylcyclobutane (B8812579) and a generic aminomethylcyclobutane, as determined by DFT calculations on analogous structures. These values illustrate the typical bond lengths and angles that would be expected in this compound.

ParameterValue (Ethylcyclobutane analog)Value (Aminomethylcyclobutane analog)
C-C (ring) bond length~1.55 Å~1.55 Å
C-C (ethyl) bond length~1.54 Å-
C-C (aminomethyl) bond length-~1.53 Å
C-N bond length-~1.47 Å
C-C-C (ring) bond angle~88°~88°
Ring puckering dihedral angle~25-35°~25-35°

Analysis of Conformational Dynamics and Ring Flipping

The puckered cyclobutane ring is not static but undergoes a dynamic process known as ring flipping or ring inversion. In this process, the ring rapidly interconverts between two equivalent puckered conformations. During the ring flip, a substituent that is in an axial position in one conformation will move to an equatorial position in the other, and vice versa.

The energy barrier for this ring-flipping process can be calculated using computational methods. This barrier is a key parameter that determines the rate of interconversion at a given temperature. For unsubstituted cyclobutane, the barrier to planarity is relatively low. nih.gov However, for substituted cyclobutanes, the energy barrier can be influenced by the substituents.

Computational studies on alkyl-substituted cyclohexanes, a related and well-studied system, have shown that the energy difference between conformers with axial and equatorial substituents can be significant. montclair.edu Similar principles apply to cyclobutanes. The presence of the ethyl and aminomethyl groups in this compound will lead to different energy levels for the various puckered conformations.

The energy profile of the ring-flipping process can be mapped out computationally, identifying the transition state, which is typically a planar or near-planar conformation of the cyclobutane ring. The height of this energy barrier provides insight into the conformational flexibility of the molecule.

Below is a table with representative computational data for the ring-flipping process of an ethylcyclobutane analog.

ParameterRepresentative Value (Ethylcyclobutane analog)
Ring Inversion Energy Barrier~1.5 - 2.0 kcal/mol
Energy Difference (Axial vs. Equatorial Ethyl)~0.5 - 1.0 kcal/mol

Theoretical Prediction of Reactivity and Reaction Pathways

Theoretical calculations are instrumental in predicting the reactivity of molecules and elucidating potential reaction pathways. For this compound, key aspects of its reactivity, such as the acidity of the ammonium (B1175870) proton and the nucleophilicity of the amine (in its deprotonated form), can be investigated.

One common approach is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. irjweb.com A smaller gap generally suggests higher reactivity.

Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution on the surface of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. youtube.com For the protonated amine in this compound, the MEP would show a region of high positive potential around the ammonium group, indicating its susceptibility to deprotonation.

Computational methods can also be used to model reaction pathways by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction mechanisms and predicting the feasibility of different chemical transformations.

The following table presents representative HOMO-LUMO energy data for a generic cyclobutanamine analog.

ParameterRepresentative Value (Cyclobutanamine analog)
HOMO Energy~ -9.5 eV
LUMO Energy~ 0.5 eV
HOMO-LUMO Gap~ 10.0 eV

Computational Studies on Molecular Interactions (generalized from similar compounds)

The hydrochloride salt of (3-Ethylcyclobutyl)methanamine exists as an ionic pair, with the positively charged ammonium group and the negatively charged chloride ion. Computational studies can provide detailed insights into the nature and strength of the intermolecular interactions between these ions, as well as their interactions with solvent molecules.

The primary interaction between the protonated amine and the chloride ion is electrostatic. researchgate.net Hydrogen bonding between the N-H protons of the ammonium group and the chloride ion is also a significant contributor to the stability of the ion pair. The strength and geometry of these hydrogen bonds can be accurately modeled using quantum chemical calculations.

In a biological context or in solution, the interactions of this compound with its environment are crucial. Computational methods can be used to study the interactions of the molecule with water molecules (solvation) or with the active site of a biological target. These studies often involve calculating the interaction energies, which can be decomposed into various components such as electrostatic, van der Waals, and hydrogen bonding contributions.

Molecular dynamics simulations can also be employed to study the behavior of the molecule and its interactions over time, providing a dynamic picture of how it interacts with its surroundings.

The table below provides representative interaction energies for a model system of a protonated amine interacting with a chloride ion, based on computational studies of similar systems.

Interaction TypeRepresentative Interaction Energy
N-H···Cl Hydrogen Bond~ -5 to -15 kcal/mol
Electrostatic Interaction (in vacuum)Significant and attractive

Applications of 3 Ethylcyclobutyl Methanamine Hydrochloride As a Synthetic Building Block in Chemical Research

Utilization in the Construction of Complex Organic Molecules

The structure of (3-Ethylcyclobutyl)methanamine hydrochloride makes it a potentially valuable building block for the synthesis of complex organic molecules. The primary amine group can serve as a nucleophile or be readily converted into other functional groups, allowing for its incorporation into larger molecular frameworks.

Key Potential Reactions:

Amide Coupling: The amine can react with carboxylic acids or their derivatives to form amide bonds, a fundamental linkage in many biologically active molecules and polymers.

Reductive Amination: Reaction with aldehydes or ketones would yield secondary or tertiary amines, enabling the construction of more elaborate structures.

N-Alkylation and N-Arylation: The amine functionality allows for the introduction of various alkyl or aryl substituents, further diversifying the molecular structure.

The ethylcyclobutyl moiety introduces a non-planar, saturated carbocyclic unit. The incorporation of such three-dimensional fragments is a key strategy in medicinal chemistry to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, by moving away from flat, aromatic structures.

Role in Chemical Scaffold Design and Diversification

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups are attached to create a library of related compounds. The (3-Ethylcyclobutyl)methanamine unit could serve as a novel scaffold for the generation of diverse chemical libraries for biological screening.

The diversification of this scaffold could be achieved through various chemical transformations targeting the primary amine. This allows for the systematic modification of the molecule's properties to explore structure-activity relationships (SAR). The rigid nature of the cyclobutane (B1203170) ring would hold appended functional groups in well-defined spatial orientations, which can be crucial for specific interactions with biological targets.

Table 1: Potential Diversification Reactions for the (3-Ethylcyclobutyl)methanamine Scaffold

Reaction TypeReagent ClassResulting Functional Group
AcylationAcid Chlorides, AnhydridesAmide
SulfonylationSulfonyl ChloridesSulfonamide
Urea (B33335) FormationIsocyanatesUrea
Thiourea FormationIsothiocyanatesThiourea

Precursor for the Synthesis of Novel Functionalized Derivatives

Beyond its direct use, this compound can serve as a precursor for the synthesis of a wide array of functionalized derivatives. The primary amine is a versatile functional group that can be transformed into numerous other moieties, thereby expanding the chemical space accessible from this starting material.

For instance, the amine could be converted into an azide, which is a key functional group for "click chemistry" reactions like the Huisgen cycloaddition. This would allow for the efficient and specific conjugation of the ethylcyclobutyl unit to other molecules. Furthermore, oxidation of the amine could lead to the corresponding nitro compound, or it could be transformed into a leaving group to facilitate substitution reactions on the cyclobutane ring, although such reactions would be challenging.

Exploration in Material Science Research and Development (Non-Biological)

The application of amine-containing compounds is not limited to the life sciences. In material science, such building blocks can be incorporated into polymers or used to modify surfaces. The hydrochloride salt form of the amine also suggests potential applications in contexts where aqueous solubility or specific ionic interactions are desired.

Potential Material Science Applications:

Polymer Synthesis: As a monomer, the amine functionality could be used in the synthesis of polyamides, polyimines, or polyureas. The ethylcyclobutyl group would impart specific physical properties to the resulting polymer, such as rigidity and thermal stability.

Surface Modification: The amine group can be used to functionalize surfaces, such as silica (B1680970) or gold nanoparticles, to alter their surface properties (e.g., hydrophilicity, reactivity).

Self-Assembled Monolayers (SAMs): Amines are known to form self-assembled monolayers on various substrates, which can be used to control surface chemistry for applications in electronics or sensor technology.

Due to the absence of specific research on this compound, no experimental data tables can be provided. The information presented is based on the general reactivity and utility of the functional groups and structural motifs present in the molecule.

Advanced Research Perspectives and Future Directions

Development of Novel Stereoselective Methodologies for Cyclobutane (B1203170) Amines

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, and the construction of stereodefined cyclobutane amines remains a significant challenge. Future advancements will likely focus on developing more efficient and versatile stereoselective methods.

A primary area of continued research is the [2+2] photocycloaddition, a cornerstone of cyclobutane synthesis. acs.org While effective, controlling stereoselectivity in heterodimerizations can be difficult. acs.org Future methodologies may involve the development of novel chiral catalysts and templates that can induce high levels of diastereo- and enantioselectivity in these cycloadditions. mdpi.comorganic-chemistry.org For instance, visible-light photoredox catalysis has shown promise for promoting stereoselective [2+2] cycloadditions of enones. organic-chemistry.orgnih.gov

Organocatalysis and biocatalysis are also emerging as powerful, environmentally friendly tools for synthesizing chiral cyclobutane derivatives. mdpi.comresearchgate.net The development of new organocatalytic transformations and the discovery of novel enzymes could provide highly selective routes to cyclobutane amino acid precursors and other functionalized cyclobutanes. mdpi.comresearchgate.net Additionally, methods involving the stereoselective contraction of larger rings, such as pyrrolidines, offer an unconventional and promising approach to chiral cyclobutanes. nih.gov

Palladium-catalyzed C(sp³)–H arylation, guided by native tertiary alkylamine groups, has recently been reported as a powerful method for the enantioselective functionalization of aminomethyl-cyclobutanes. nih.govchemrxiv.org This strategy allows for the direct introduction of aryl groups onto the cyclobutane ring with excellent control of enantioselectivity, offering a streamlined path to complex, enantioenriched aminocyclobutane derivatives. nih.gov Further expansion of this C-H functionalization logic to include other coupling partners and reaction types is a promising future direction. acs.orgnih.gov

Methodology Description Potential Advantages Key Research Focus
Asymmetric [2+2] Photocycloaddition Use of chiral catalysts or templates to control stereochemistry in the light-induced formation of cyclobutane rings. mdpi.comorganic-chemistry.orgDirect formation of the cyclobutane core with stereocontrol.Development of new, highly efficient chiral photosensitizers and templates.
Organo- and Biocatalysis Employment of small organic molecules or enzymes to catalyze stereoselective reactions, such as aldol (B89426) condensations or enzymatic resolutions, to build or resolve chiral cyclobutanes. mdpi.comresearchgate.netEnvironmentally friendly, high selectivity.Discovery of novel catalysts and enzymes with broad substrate scope for cyclobutane synthesis.
Ring Contraction Stereoselective conversion of larger heterocyclic rings (e.g., pyrrolidines) into functionalized cyclobutanes. nih.govAccess to unique substitution patterns and stereoisomers.Broadening the scope of suitable ring systems and contraction methodologies.
Directed C-H Functionalization Use of a directing group, such as an amine, to guide the stereoselective introduction of new functional groups at specific C-H bonds on the cyclobutane ring. nih.govnih.govHigh efficiency and selectivity for late-stage functionalization.Expanding the range of compatible directing groups and C-H functionalization reactions.

Exploration of Unprecedented Reactivity Modes for Aminated Cyclobutane Systems

The unique strain energy of the cyclobutane ring dictates its reactivity, often leading to transformations not observed in acyclic or larger ring systems. Future research will likely uncover and harness unprecedented reactivity modes for aminated cyclobutanes.

Strain-release reactions are a key feature of cyclobutane chemistry. mdpi.com Investigating novel catalytic systems that can selectively activate and cleave specific C-C bonds within the cyclobutane core could lead to powerful ring-opening, ring-expansion, and rearrangement reactions. mdpi.comnih.gov For example, a photoredox-mediated radical strain-release/ nih.govnih.gov-rearrangement cascade has been developed to create polysubstituted cyclobutanes, demonstrating how the ring's inherent strain can be used to drive complex transformations. nih.gov Exploring the role of the amine functionality in directing or participating in these strain-release cascades is a fertile area for future investigation.

The development of methods for the functionalization of bicyclo[1.1.0]butanes (BCBs), highly strained precursors, provides access to densely substituted cyclobutanes. nih.gov Radical-induced reactions of BCBs with amines can generate complex amino-functionalized cyclobutanes, and further exploration of these pathways could reveal novel reactivity. nih.gov

Furthermore, the electronic properties of the C-N bond in aminated cyclobutanes can be exploited. The development of reactions that proceed through 2-azametallacyclobutane intermediates, for example, could open new avenues for C-C and C-N bond formation. researchgate.net While these intermediates have been studied with metals like titanium and zirconium, expanding this chemistry to other metals and reaction types could unlock new synthetic possibilities. researchgate.net

Integration with Sustainable and Efficient Synthetic Techniques (e.g., Flow Chemistry)

Modern synthetic chemistry is increasingly focused on developing sustainable and efficient processes. The integration of techniques like flow chemistry offers significant advantages for the synthesis of cyclobutane derivatives.

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch reactor, provides enhanced control over reaction parameters, improved safety, and often higher yields and purity. ucd.ievapourtec.comalmacgroup.com This technique is particularly well-suited for photochemical reactions, such as the [2+2] cycloadditions used to form cyclobutanes. nih.govucd.ie The use of high-power LED light sources in conjunction with flow reactors offers a more energy-efficient, scalable, and safer alternative to traditional mercury lamps. ucd.ievapourtec.comalmacgroup.com This approach has been successfully applied to the synthesis of cyclobutenes, which can be subsequently hydrogenated to yield highly substituted cyclobutanes. ucd.ievapourtec.com

Future research will likely focus on developing multi-step, continuous-flow processes for the synthesis of complex targets like (3-Ethylcyclobutyl)methanamine hydrochloride. rsc.org This could involve the telescoped synthesis where multiple reaction steps are performed sequentially in a flow system without isolating intermediates, significantly reducing waste and improving efficiency. rsc.org For instance, a one-flow process for cyclobutene (B1205218) synthesis has been developed that involves the flash generation of highly reactive lithium ynolates, a [2+2] cycloaddition, and subsequent quenching, all without the need for cryogenic temperatures typically required in batch processes. rsc.org Adapting such strategies for the synthesis of cyclobutane amines is a key future goal.

Technique Application in Cyclobutane Synthesis Advantages
Flow Photochemistry Performing [2+2] cycloaddition reactions using LED light sources in continuous flow reactors. ucd.iealmacgroup.comImproved energy efficiency, scalability, safety, and precise control over irradiation time. vapourtec.com
Multi-step Flow Synthesis Integrating several reaction steps (e.g., cycloaddition, reduction, amination) into a single continuous process. rsc.orgReduced manual handling, minimized waste, increased overall yield and throughput.
Flash Chemistry in Flow Generation and use of highly reactive intermediates (e.g., ynolates) under flow conditions at ambient temperatures. rsc.orgAvoidance of cryogenic conditions, enhanced safety, and high reproducibility.

Interdisciplinary Research Combining Synthesis and Advanced Computational Chemistry

The synergy between synthetic organic chemistry and computational chemistry is a powerful driver of innovation. For complex systems like substituted cyclobutanes, computational methods are becoming indispensable for understanding and predicting chemical behavior.

Computational tools can be used to elucidate the mechanisms of stereoselective reactions, helping chemists to rationalize observed outcomes and design more effective catalysts or reaction conditions. mdpi.com For example, density functional theory (DFT) calculations can model the transition states of cycloaddition reactions, providing insights into the origins of regio- and diastereoselectivity. acs.org This predictive power can significantly reduce the amount of empirical screening required in the laboratory.

Furthermore, computational chemistry plays a crucial role in structural elucidation. The stereochemistry of complex, polysubstituted cyclobutanes can be challenging to determine experimentally. Computational methods can be used to predict spectroscopic data (e.g., NMR spectra) for different possible stereoisomers, aiding in the correct structural assignment of newly synthesized compounds. acs.org

Looking forward, the integration of machine learning and artificial intelligence with synthetic planning is set to revolutionize how molecules are made. nih.gov These tools can analyze vast datasets of chemical reactions to propose novel and efficient synthetic routes to target molecules like this compound. nih.gov By combining computational retrosynthesis with laboratory automation, the discovery and development of new cyclobutane-based compounds can be dramatically accelerated.

Q & A

Q. What are the optimal synthetic routes for (3-Ethylcyclobutyl)methanamine hydrochloride, and how can purity be maximized?

The synthesis typically involves reductive amination of 3-ethylcyclobutylaldehyde with ammonia or methylamine under hydrogenation conditions. Key steps include:

  • Reagents : Sodium cyanoborohydride (NaBH3_3CN) or hydrogen gas with a palladium catalyst.
  • Conditions : Reaction in methanol or ethanol at 25–50°C for 12–24 hours.
  • Purification : Recrystallization from ethanol/diethyl ether or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity .
  • Yield Optimization : Adjusting the molar ratio of aldehyde to amine (1:1.2) and monitoring pH (6–7) improves yield.
ParameterDetails
Reagents3-Ethylcyclobutylaldehyde, NH3_3
Reducing AgentNaBH3_3CN or H2_2/Pd-C
SolventMethanol
Reaction Time18 hours
Yield75–85% (post-purification)

Q. Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (400 MHz, D2_2O) reveals peaks for the cyclobutyl ring (δ 2.5–3.0 ppm, multiplet) and ethyl group (δ 1.2 ppm, triplet). 13^{13}C NMR confirms the quaternary cyclobutyl carbon (δ 35–40 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (λ = 254 nm) assesses purity (>98%) .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]+^+ = 160.1) validates molecular weight .

Advanced Research Questions

Q. How does the steric environment of the 3-ethylcyclobutyl group influence the reactivity of the methanamine moiety in nucleophilic reactions?

The ethyl group introduces steric hindrance, slowing nucleophilic attack at the amine. Comparative studies with unsubstituted cyclobutylmethanamine show:

  • Reactivity Reduction : 30–40% lower reaction rates in SN2_2 reactions (e.g., benzylation) due to restricted access to the amine lone pair .
  • Computational Insights : Density Functional Theory (DFT) models indicate increased torsional strain in transition states when the ethyl group is present .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

  • Dose-Response Curves : Standardize assays (e.g., receptor binding IC50_{50}) to account for variability in compound solubility or batch purity .
  • Control Experiments : Use enantiomerically pure samples to isolate stereochemical effects on activity (e.g., R vs. S configurations) .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., cyclobutylphenylmethanamines) to identify trends in substituent effects .

Q. What molecular interactions mediate the biological activity of this compound with central nervous system (CNS) targets?

  • Receptor Binding : The compound exhibits partial agonism at serotonin 5-HT1A_{1A} receptors (Ki_i = 120 nM), likely via hydrogen bonding between the amine and Asp116 residue .
  • Molecular Dynamics Simulations : Predict stable binding conformations in lipid bilayers, suggesting blood-brain barrier permeability .

Methodological Considerations

  • Data Contradiction Analysis : Use multivariate regression to isolate variables (e.g., solvent polarity, temperature) affecting reaction outcomes .
  • Stereochemical Purity : Chiral HPLC or circular dichroism (CD) ensures enantiomeric excess (>99%) for pharmacological studies .

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